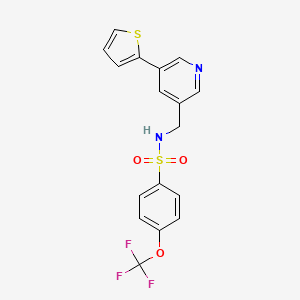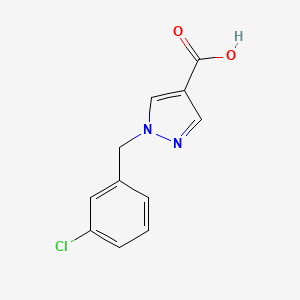
4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, also known as CUDC-907, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was developed by Curis Inc. and is currently undergoing clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Synthesis and Bioassay Studies
Researchers Lavanya et al. (2010) conducted studies on the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides, which involved facile condensation with various aromatic acid derivatives. This process included the use of 4-Aminopyrimidine-5-carbonitrile and resulted in derivatives characterized by IR, 1 H, NMR, and Mass spectral data. These compounds were tested for anti-microbial and anti-oxidant activities (Lavanya et al., 2010).
Reaction with Dinucleophiles
Schenone et al. (1990) explored the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates. This process involved hydrolysis to corresponding carboxylic acids, which were then converted to various pyrimidines, highlighting a versatile synthetic pathway (Schenone, Sansebastiano, & Mosti, 1990).
Ring Transformations with Nucleophiles
The study by Geerts and Plas (1978) investigated the treatment of 4-chloro-2-dimethylaminopyrimidine with potassium amide, leading to the formation of various triazines. They identified several unstable intermediates through 13C NMR investigations, contributing to the understanding of nucleophilic reactions in heterocyclic chemistry (Geerts & Plas, 1978).
Microwave-assisted Synthesis of Pyrazolopyridines
El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives using 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one. The study also examined the antioxidant, antitumor, and antimicrobial activities of these compounds, demonstrating the therapeutic potential of such derivatives (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Synthesis of 4-Benzyl-2H-phthalazine Derivatives
El-Wahab et al. (2011) synthesized 4-benzyl-2-substituted phthalazin-1-one derivatives and evaluated their antimicrobial activities. This study provides insight into the synthesis and potential applications of these compounds in the pharmaceutical industry (El-Wahab, Mohamed, El-Agrody, El-Nassag, & Bedair, 2011).
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-25(2)19-10-8-18(9-11-19)21(26)22-13-12-16-14-23-20(24-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRFDLGTZGQOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)
![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)
![4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2873779.png)
![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)
![1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B2873782.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)


![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)

